4-methyl-2-(propan-2-yl)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

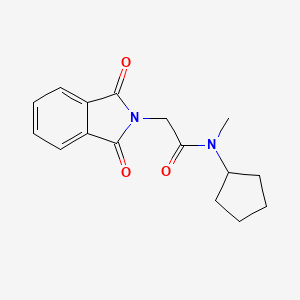

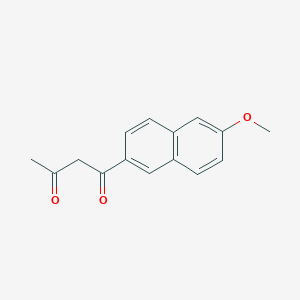

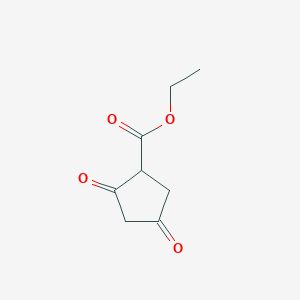

“4-methyl-2-(propan-2-yl)benzoic acid” is a type of organic compound. It is part of the benzoic acid family, which are simple aromatic carboxylic acids . The structure of this compound includes a benzene ring, which is a six-carbon ring with alternating double bonds, attached to a carboxylic acid group (COOH) and a methyl group (CH3) and an isopropyl group (CH(CH3)2) at the 4th and 2nd carbon of the benzene ring respectively .

Molecular Structure Analysis

The molecular structure of “4-methyl-2-(propan-2-yl)benzoic acid” can be deduced from its name. It has a benzene ring (a six-membered ring of carbon atoms with alternating single and double bonds) with a carboxylic acid group (COOH), a methyl group (CH3), and an isopropyl group (CH(CH3)2) attached .科学研究应用

Suzuki–Miyaura Coupling

4-methyl-2-isobutylbenzoic acid: plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is widely applied in organic synthesis for creating carbon–carbon bonds. Key features include:

- Transmetalation : Rapid transmetalation with palladium(II) complexes allows efficient bond formation .

Medicinal Chemistry

Several studies have explored the therapeutic effects of compounds containing 4-methyl-2-isobutylbenzoic acid:

Antibacterial and Anticancer Applications

Researchers have synthesized derivatives of 4-methyl-2-isobutylbenzoic acid and studied their antibacterial and anticancer properties. Molecular docking studies provide insights into their interactions .

Factor B Inhibition

The compound 4-methyl-2-isobutylbenzoic acid (specifically, LNP023) has been designed as a factor B inhibitor. Factor B is involved in complement-mediated diseases, and this compound shows promise for diverse applications in this context .

Oxidation to Benzoic Acid

By adding sodium dichromate (a source of protons) and heating, the alkyl side chain of 4-methyl-2-isobutylbenzoic acid can be oxidized to form a carboxylic acid functional group. This transformation yields benzoic acid .

作用机制

Target of Action

Similar compounds have been reported to interact with various cellular components, influencing a range of biological activities .

Mode of Action

It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in cellular function .

Biochemical Pathways

Similar compounds have been shown to influence a variety of pathways, including those involved in cell signaling, metabolism, and gene expression .

Result of Action

Similar compounds have been shown to exert a variety of effects, including modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-methyl-2-(propan-2-yl)benzoic acid . These factors could include pH, temperature, presence of other molecules, and cellular context.

属性

IUPAC Name |

4-methyl-2-propan-2-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7(2)10-6-8(3)4-5-9(10)11(12)13/h4-7H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBJKJCRWZWRTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-4-methylbenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6612066.png)

![2-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6612073.png)

![2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B6612151.png)